Sparfloxacin

Catalog No.
S543639
CAS No.
110871-86-8
M.F
C19H22F2N4O3
M. Wt
392.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sparfloxacin

CAS Number

110871-86-8

Product Name

Sparfloxacin

IUPAC Name

5-amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C19H22F2N4O3

Molecular Weight

392.4 g/mol

InChI

InChI=1S/C19H22F2N4O3/c1-8-5-24(6-9(2)23-8)17-13(20)15(22)12-16(14(17)21)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6,22H2,1-2H3,(H,27,28)/t8-,9+

InChI Key

DZZWHBIBMUVIIW-DTORHVGOSA-N

SMILES

Array

solubility

Practically insoluble
1.13e-01 g/L

Synonyms

5-amino-1-cyclopropyl-7-(cis-3,5-dimethyl-1-piperazinyl)- 6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, AT 4140, AT-4140, CI 978, CI-978, PD 131501, PD-131501, sparfloxacin, Zagam

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F

The exact mass of the compound Sparfloxacin is 392.166 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble1.13e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Fluoroquinolones - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Sparfloxacin (CAS: 110871-86-8) is a third-generation, long-acting difluoroquinolone antibiotic characterized by a fluorine atom at both the C-6 and C-8 positions, and a cis-3,5-dimethylpiperazinyl group at C-7. It exhibits broad-spectrum antibacterial activity with notably enhanced potency against Gram-positive bacteria, including penicillin-resistant Streptococcus pneumoniae, and atypical respiratory pathogens. In procurement and research contexts, it is primarily sourced as an active pharmaceutical ingredient (API) reference standard for comparative antimicrobial efficacy studies, pharmacokinetic modeling, and as a validated positive control in preclinical phototoxicity assays due to its well-documented photoreactive properties [1].

Substituting Sparfloxacin with older fluoroquinolones like ciprofloxacin or ofloxacin compromises experimental integrity in two critical domains: Gram-positive efficacy and photosafety testing. Structurally, the C-8 fluorine in Sparfloxacin significantly lowers the minimum inhibitory concentration (MIC) against topoisomerase IV and DNA gyrase in Gram-positive strains, making ciprofloxacin an inadequate substitute for modeling resistant respiratory infections. Furthermore, Sparfloxacin exhibits pronounced, predictable UV-induced phototoxicity, establishing it as an indispensable positive control in 3T3 Neutral Red Uptake (NRU) and murine photo-LLNA assays; using a generic or less photoreactive quinolone would fail to properly validate the assay's sensitivity to drug-induced photosensitization [1].

Comparative In Vitro Potency Against Streptococcus pneumoniae

In comparative agar dilution studies against penicillin-susceptible and -resistant Streptococcus pneumoniae, Sparfloxacin demonstrated a lower minimum inhibitory concentration compared to older fluoroquinolones. The MIC90 for Sparfloxacin was established at 0.5 µg/mL, whereas Ciprofloxacin required a four-fold higher concentration, yielding an MIC90 of 2.0 µg/mL. This potency difference is driven by Sparfloxacin's specific C-8 fluorine and C-7 dimethylpiperazinyl substitutions [1].

Evidence DimensionMIC90 against Streptococcus pneumoniae
Target Compound Data0.5 µg/mL
Comparator Or BaselineCiprofloxacin (2.0 µg/mL)
Quantified Difference4-fold lower MIC90 (higher potency)
ConditionsIn vitro agar dilution method with Mueller-Hinton agar supplemented with sheep blood

Procuring Sparfloxacin is essential when establishing a highly active fluoroquinolone baseline for Gram-positive respiratory infection models.

Quantifiably Higher Potency Against Atypical Pathogens (Mycoplasma pneumoniae)

Sparfloxacin exhibits high activity against atypical respiratory pathogens, outperforming other widely used fluoroquinolones in direct assays. Against 43 strains of Mycoplasma pneumoniae, Sparfloxacin achieved an MIC90 of 0.063 µg/mL. In direct comparison, Levofloxacin and Ofloxacin demonstrated MIC90 values of 0.5 µg/mL and 1.0 µg/mL, respectively. This translates to an 8-fold to 16-fold potency advantage for Sparfloxacin in inhibiting mycoplasmal growth [1].

Evidence DimensionMIC90 against Mycoplasma pneumoniae
Target Compound Data0.063 µg/mL
Comparator Or BaselineLevofloxacin (0.5 µg/mL) and Ofloxacin (1.0 µg/mL)
Quantified Difference8-fold to 16-fold higher potency than levofloxacin and ofloxacin
ConditionsIn vitro serial dilution in broth medium

Provides researchers with a highly potent quinolone reference standard specifically optimized for atypical respiratory pathogen assays.

Validated Positive Control for Preclinical Phototoxicity Assays

Due to its well-documented photoreactivity, Sparfloxacin is routinely utilized as a positive control in in vivo phototoxicity assessments. In Sprague-Dawley rat models exposed to 10 J/cm2 of UVA irradiation, oral administration of Sparfloxacin at 500 mg/kg consistently induces measurable phototoxic skin reactions, including significant erythema and edema. In contrast, non-phototoxic quinolones like Garenoxacin (GTFX) show no such reactions at equivalent or higher doses, confirming Sparfloxacin's utility in validating assay sensitivity for new drug candidates[1].

Evidence DimensionUVA-induced skin erythema and edema
Target Compound DataPositive phototoxic reaction at 500 mg/kg
Comparator Or BaselineGarenoxacin (GTFX) (No reaction at 500 mg/kg)
Quantified DifferenceConsistent induction of measurable phototoxicity vs. zero reaction in negative controls
ConditionsIn vivo Sprague-Dawley rat model, oral administration, 10 J/cm2 UVA irradiation

Crucial for toxicologists requiring a reliable, standardized positive control to validate preclinical photosafety and photo-LLNA screening platforms.

Pharmacokinetic Optimization for In Vivo Efficacy Models

Sparfloxacin's pharmacokinetic profile is characterized by a longer half-life and slower absorption compared to first-generation fluoroquinolones, which impacts in vivo dosing strategies. In murine pneumococcal pneumonia models, Sparfloxacin's lower MIC (0.25 µg/mL) and higher AUC/dose ratio translate into a greater area under the bactericidal curve compared to Ciprofloxacin. Achieving a daily AUC/MIC ratio greater than 160 with Sparfloxacin guarantees a 100% clinical cure rate in these models, allowing for less frequent dosing intervals [1].

Evidence DimensionAUC/dose ratio and AUC/MIC target for 100% survival
Target Compound DataHigh AUC/dose ratio; AUC/MIC > 160 ensures 100% cure
Comparator Or BaselineCiprofloxacin (Lower AUC/dose ratio, requires more frequent dosing)
Quantified DifferenceGreater area under the bactericidal curve due to extended half-life and lower MIC
ConditionsImmunocompetent murine model of severe Streptococcus pneumoniae pneumonia

Enables researchers to design in vivo efficacy studies with extended dosing intervals, reducing animal handling and mimicking once-daily human dosing.

Preclinical Photosafety and Phototoxicity Screening

Because of its predictable and pronounced UV-induced photoreactivity, Sparfloxacin is highly procured as a standardized positive control in both in vitro (3T3 Neutral Red Uptake) and in vivo (murine photo-LLNA, Sprague-Dawley rat) phototoxicity assays. It ensures that photosafety screening platforms possess the necessary sensitivity to detect phototoxic liabilities in novel drug candidates [1].

Reference Standard for Gram-Positive and Atypical Respiratory Infection Models

Sparfloxacin is utilized as a high-potency benchmark in antimicrobial susceptibility testing and in vivo efficacy models targeting penicillin-resistant Streptococcus pneumoniae and Mycoplasma pneumoniae. Its distinct structural features provide a critical comparative baseline when evaluating the efficacy of next-generation fluoroquinolones or novel antibiotic classes [2].

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

Due to its extended half-life and high tissue penetration, Sparfloxacin serves as an ideal model compound for PK/PD studies investigating AUC/MIC-driven bactericidal activity. It is particularly useful in dose-fractionation studies designed to optimize once-daily dosing regimens and to study the suppression of fluoroquinolone resistance emergence in respiratory tissues [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

392.16599690 Da

Monoisotopic Mass

392.16599690 Da

Heavy Atom Count

28

LogP

2.5
-0.02 (LogP)
2.5

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q90AGA787L

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of adults with the following infections caused by susceptible strains microorganisms: community-acquired pneumonia (caused by Chlamydia pneumoniae, Haemophilus influenzae, Haemophilus parainfluenzae, Moraxella catarrhalis, Mycoplasma pneumoniae, or Streptococcus pneumoniae) and acute bacterial exacerbations of chronic bronchitis (caused by Chlamydia pneumoniae, Enterobacter cloacae, Haemophilus influenzae, Haemophilus parainfluenzae, Klebsiella pneumoniae, Moraxella catarrhalis, Staphylococcus aureus, or Streptococcus pneumoniae).
FDA Label

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Infective Agents; Antibacterial Agents; Quinolones; Fluoroquinolones

Pharmacology

Sparfloxacin is a synthetic fluoroquinolone broad-spectrum antimicrobial agent in the same class as ofloxacin and norfloxacin. Sparfloxacin has in vitro activity against a wide range of gram-negative and gram-positive microorganisms. Sparfloxacin exerts its antibacterial activity by inhibiting DNA gyrase, a bacterial topoisomerase. DNA gyrase is an essential enzyme which controls DNA topology and assists in DNA replication, repair, deactivation, and transcription. Quinolones differ in chemical structure and mode of action from (beta)-lactam antibiotics. Quinolones may, therefore, be active against bacteria resistant to (beta)-lactam antibiotics. Although cross-resistance has been observed between sparfloxacin and other fluoroquinolones, some microorganisms resistant to other fluoroquinolones may be susceptible to sparfloxacin. In vitro tests show that the combination of sparfloxacin and rifampin is antagonistic against Staphylococcus aureus.
Sparfloxacin is a fluoroquinolone antibiotic that inhibits bacterial DNA gyrase, thereby inhibiting DNA replication and transcription. Sparfloxacin was withdrawn from the U.S. market due to a high incidence of phototoxicity.

MeSH Pharmacological Classification

Antitubercular Agents

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01M - Quinolone antibacterials
J01MA - Fluoroquinolones
J01MA09 - Sparfloxacin

Mechanism of Action

The bactericidal action of sparfloxacin results from inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination.

Pictograms

Irritant

Irritant

Other CAS

110871-86-8

Absorption Distribution and Excretion

Well absorbed following oral administration with an absolute oral bioavailability of 92%. Unaffected by administration with milk or food, however concurrent administration of antacids containing magnesium hydroxide and aluminum hydroxide reduces the oral bioavailability of sparfloxacin by as much as 50%.

Metabolism Metabolites

Hepatic. Metabolized primarily by phase II glucuronidation to form a glucuronide conjugate. Metabolism does not utilize or interfere with the cytochrome P450 enzyme system.

Wikipedia

Sparfloxacin

Biological Half Life

Mean terminal elimination half-life of 20 hours (range 16-30 hours). Prolonged in patients with renal impairment (creatinine clearance <50 mL/min).

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Schentag JJ. Sparfloxacin: a review. Clin Ther. 2000 Apr;22(4):372-87; discussion 371. Review. PubMed PMID: 10823360.
2: Finch RG. A review of worldwide experience with sparfloxacin in the treatment of community-acquired pneumonia and acute bacterial exacerbations of chronic bronchitis. Int J Antimicrob Agents. 1999 Jun;12(1):5-17. Review. PubMed PMID: 10389642.
3: Martin SJ, Meyer JM, Chuck SK, Jung R, Messick CR, Pendland SL. Levofloxacin and sparfloxacin: new quinolone antibiotics. Ann Pharmacother. 1998 Mar;32(3):320-36. Review. PubMed PMID: 9533064.
4: Stein GE, Havlichek DH. Sparfloxacin: potential clinical and economic impact in the treatment of respiratory infections. Pharmacotherapy. 1997 Nov-Dec;17(6):1139-47. Review. PubMed PMID: 9399598.
5: Goa KL, Bryson HM, Markham A. Sparfloxacin. A review of its antibacterial activity, pharmacokinetic properties, clinical efficacy and tolerability in lower respiratory tract infections. Drugs. 1997 Apr;53(4):700-25. Review. PubMed PMID: 9098667.
6: Goldstein EJ. Possible role for the new fluoroquinolones (levofloxacin, grepafloxacin, trovafloxacin, clinafloxacin, sparfloxacin, and DU-6859a) in the treatment of anaerobic infections: review of current information on efficacy and safety. Clin Infect Dis. 1996 Dec;23 Suppl 1:S25-30. Review. PubMed PMID: 8953103.
7: Cohen MA, Yoder SL, Talbot GH. Sparfloxacin worldwide in vitro literature: isolate data available through 1994. Diagn Microbiol Infect Dis. 1996 Jun;25(2):53-64. Review. PubMed PMID: 8882890.
8: Jaillon P, Morganroth J, Brumpt I, Talbot G. Overview of electrocardiographic and cardiovascular safety data for sparfloxacin. Sparfloxacin Safety Group. J Antimicrob Chemother. 1996 May;37 Suppl A:161-7. Review. PubMed PMID: 8737135.
9: Wise R, Honeybourne D. A review of the penetration of sparfloxacin into the lower respiratory tract and sinuses. J Antimicrob Chemother. 1996 May;37 Suppl A:57-63. Review. PubMed PMID: 8737125.
10: Montay G. Pharmacokinetics of sparfloxacin in healthy volunteers and patients: a review. J Antimicrob Chemother. 1996 May;37 Suppl A:27-39. Review. PubMed PMID: 8737123.
11: Baquero F, Cantón R. In-vitro activity of sparfloxacin in comparison with currently available antimicrobials against respiratory tract pathogens. J Antimicrob Chemother. 1996 May;37 Suppl A:1-18. Review. PubMed PMID: 8737121.
12: [Significant role of newer quinolone antimicrobials in respiratory tract infection: focused on sparfloxacin]. Jpn J Antibiot. 1994 Oct;47(10):1241-58. Review. Japanese. PubMed PMID: 7807686.
13: Shimada J, Nogita T, Ishibashi Y. Clinical pharmacokinetics of sparfloxacin. Clin Pharmacokinet. 1993 Nov;25(5):358-69. Review. PubMed PMID: 8287631.
14: Richard P, Gutmann L. Sparfloxacin and other new fluoroquinolones. J Antimicrob Chemother. 1992 Dec;30(6):739-44. Review. PubMed PMID: 1337749.

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